1-(4-Fluorophenyl)-2-methoxyethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKVATIGJAVHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321839-91-2 | |
| Record name | 1-(4-fluorophenyl)-2-methoxyethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (1S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine Hydrochloride (CAS 1314032-47-7)
This document provides an in-depth technical overview of (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride, a chiral building block of significant interest in modern drug discovery and development. While public domain data on this specific molecule is nascent, this guide synthesizes foundational principles of asymmetric synthesis, analytical chemistry, and structural elucidation from closely related analogues to provide a robust and practical framework for researchers. Our approach is grounded in explaining the causal relationships behind experimental design, ensuring that the presented protocols are not merely instructional but also educational.
Introduction and Strategic Importance
(1S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride belongs to the class of chiral phenylethylamines, a scaffold that is a cornerstone in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity, while the methoxy group introduces a potential hydrogen bond acceptor and alters the molecule's polarity and conformational flexibility. As a single enantiomer, this compound offers stereochemical precision, which is paramount in the development of selective therapeutics.[1] Its primary utility lies as a versatile intermediate for constructing more complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to the free base.[2]
| Property | Value | Source |
| CAS Number | 1314032-47-7 | [3] |
| Molecular Formula | C₉H₁₃ClFNO | [3] |
| Molecular Weight | 205.66 g/mol | [3] |
| IUPAC Name | (S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | [4] |
| SMILES | COCC1=CC=C(F)C=C1.[H]Cl | [3] |
Proposed Asymmetric Synthesis Pathway
The overall transformation can be visualized as follows:
Caption: Proposed asymmetric synthesis workflow.
Synthesis of Ketone Precursor: 1-(4-fluorophenyl)-2-methoxyethan-1-one
The synthesis begins with the preparation of the ketone. A reliable method is the Friedel-Crafts acylation of fluorobenzene with methoxyacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Protocol:
-
To a cooled (0 °C), stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in an inert solvent (e.g., dichloromethane), add methoxyacetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-fluorophenyl)-2-methoxyethan-1-one.
Asymmetric Reductive Amination
The key stereochemical control is introduced in this step. We propose a method using a chiral auxiliary, specifically (R)-tert-butanesulfinamide, which is renowned for its robustness and high diastereoselectivity in the synthesis of chiral amines (Ellman's method).[7]
Protocol:
-
Imine Formation: In a flask containing 1-(4-fluorophenyl)-2-methoxyethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent like THF, add a Lewis acid catalyst such as Ti(OEt)₄ (1.5 eq). Heat the mixture to reflux for 6-12 hours. The titanium ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium towards the sulfinylimine.
-
Diastereoselective Reduction: Cool the reaction mixture to -48 °C (an acetonitrile/dry ice bath). Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq), portion-wise. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride attack to the opposite face, thus establishing the desired stereocenter. Stir the reaction at this temperature for 3-4 hours.
-
Workup and Auxiliary Cleavage: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Concentrate the organic layers and re-dissolve the crude sulfinamide intermediate in methanol. Add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) and stir at room temperature for 1 hour. The acidic conditions cleave the sulfinamide auxiliary, which can be recovered, and simultaneously form the hydrochloride salt of the desired amine.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a solvent system like isopropanol/ether to yield the final product, (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the structure and purity of the synthesized compound.
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- 2. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride (1255098-85-1) for sale [vulcanchem.com]
- 3. (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride 95.00% | CAS: 1314032-47-7 | AChemBlock [achemblock.com]
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- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
(S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine vs (R)-enantiomer structure
An In-Depth Technical Guide to the Stereochemical Analysis of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine
Executive Summary
The principle of chirality is a cornerstone of modern drug development, as the three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological profile. This guide provides a detailed technical framework for researchers and scientists focused on the stereochemical differentiation of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine. These chiral amines serve as critical building blocks in the synthesis of advanced pharmaceutical intermediates. We will explore the fundamental concepts of their stereoisomerism, present validated analytical methodologies for their separation and characterization—including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—and discuss the rationale behind these experimental choices. This document is structured to serve as a practical, field-proven resource, emphasizing scientific integrity, experimental reproducibility, and authoritative grounding in established analytical chemistry principles.
The Imperative of Chirality in Pharmaceutical Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule are known as enantiomers. While sharing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to diastereomeric interactions with distinct affinities and outcomes for each enantiomer.
The tragic case of thalidomide in the 1960s serves as a stark reminder of this principle; the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was found to be a potent teratogen.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate that each enantiomer of a chiral drug be studied independently.[1] This necessitates robust, reliable, and precise analytical methods to separate, identify, and quantify the individual enantiomers of any chiral drug candidate or synthetic intermediate, such as 1-(4-Fluorophenyl)-2-methoxyethan-1-amine.
Structural Elucidation of the Enantiomeric Pair
The (S)- and (R)- enantiomers of this compound are structurally identical in terms of atomic connectivity. Their difference lies solely in the spatial orientation of the groups around the chiral center—the carbon atom bonded to the amine group, the 4-fluorophenyl ring, the methoxymethyl group, and a hydrogen atom.
Caption: 2D representation of the (S) and (R) enantiomers. The bold and dashed bonds indicate the different spatial arrangements around the chiral center (C).
Physicochemical Properties
Enantiomers exhibit identical physical and chemical properties in an achiral environment. Their differentiation arises from their interaction with other chiral entities, most notably plane-polarized light.
| Property | (S)-Enantiomer | (R)-Enantiomer | Rationale |
| Molecular Formula | C₉H₁₂FNO | C₉H₁₂FNO | Same atomic composition. |
| Molecular Weight | 169.20 g/mol | 169.20 g/mol | Same atomic composition. |
| Melting Point | Identical | Identical | Crystal lattice forces are identical. |
| Boiling Point | Identical | Identical | Intermolecular forces are identical. |
| Solubility (in achiral solvents) | Identical | Identical | Solute-solvent interactions are identical. |
| Specific Rotation [α] | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Differential interaction with plane-polarized light. |
Analytical Strategies for Enantiomeric Discrimination
A multi-faceted approach is essential for the robust analysis of chiral compounds. The primary goals are to determine the enantiomeric excess (ee) or enantiomeric purity and, if necessary, to assign the absolute configuration of a sample. The two most powerful and commonly employed techniques in a drug development setting are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Decision workflow for selecting an appropriate analytical method for chiral amine analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely used technique for separating and quantifying enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Expertise & Causality: The choice of CSP is critical. For chiral amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[3][4] This is because their carbamate groups can act as both hydrogen-bond donors and acceptors, and the phenyl groups allow for π-π stacking interactions.[5] These multiple potential interaction sites (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) within the chiral grooves of the polysaccharide create a robust environment for enantiomeric discrimination.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Begin with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad applicability.[1]
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjust the IPA concentration (5-30%) to optimize retention and resolution.[3]
-
Additives: For primary amines, peak tailing can be an issue due to strong interactions with residual silanols on the silica support. Add a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (0.1%), to the mobile phase to improve peak shape and reproducibility.
-
-
Sample Preparation:
-
Dissolve the amine sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Chromatographic Conditions (Initial):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm or a wavelength specific to the fluorophenyl group (~265 nm).
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
If resolution is poor, systematically vary the alcohol modifier (e.g., switch to ethanol) or its percentage.
-
Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
-
Validation & Quantification:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
-
NMR Spectroscopy for Enantiomeric Purity
NMR spectroscopy is a powerful tool for determining enantiomeric purity, especially when a chromatographic method is not available. Since enantiomers are isochronous (have identical NMR spectra) in an achiral solvent, a chiral auxiliary must be used to induce diastereotopicity.
Trustworthiness: This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are, therefore, anisochronous (exhibiting distinct NMR signals). This can be done reversibly with a Chiral Solvating Agent (CSA) or irreversibly by forming a new covalent bond with a Chiral Derivatizing Agent (CDA).[6]
Experimental Protocol: Enantiomeric Purity by NMR using a Chiral Derivatizing Agent (CDA)
This protocol uses a generic enantiopure CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), which reacts with the amine to form stable diastereomeric amides.[7]
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the amine sample (e.g., 5 mg, ~0.03 mmol) in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of the enantiopure CDA (e.g., 1.1 equivalents).
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equivalents) to scavenge the HCl byproduct.
-
Shake the tube for 30-60 seconds to ensure the reaction goes to completion.[8]
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomeric products.
-
Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.
-
Self-Validation: The reaction must proceed to 100% completion to ensure that the measured ratio is accurate and not skewed by kinetic resolution. This can be confirmed by the complete disappearance of the starting amine's signals.
-
Caption: Workflow for determining enantiomeric ratio using a Chiral Derivatizing Agent (CDA) and NMR.
Absolute Configuration Determination
While HPLC and NMR can quantify the ratio of enantiomers, they do not inherently assign the absolute configuration (i.e., which peak or signal corresponds to S and which to R).
-
X-ray Crystallography: This is the definitive method for determining absolute configuration.[9] The process involves forming a salt of the amine with a chiral acid of known absolute configuration (e.g., (R,R)-tartaric acid). The resulting diastereomeric salt is crystallized, and its three-dimensional structure is determined by single-crystal X-ray diffraction. Knowing the configuration of the chiral acid allows for the unambiguous assignment of the amine's stereocenter.[10]
-
Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine absolute configuration by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations.
-
Correlation: If an authentic, certified standard of one enantiomer is available, its retention time (in HPLC) or NMR spectrum (with a CDA) can be directly compared to the unknown sample.
Conclusion
The stereochemical analysis of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine is a critical step in their utilization as pharmaceutical intermediates. A robust analytical strategy relies on the complementary strengths of chiral HPLC for high-throughput separation and quantification, and NMR spectroscopy with chiral auxiliaries for orthogonal confirmation of enantiomeric purity. The principles and detailed protocols outlined in this guide provide a validated framework for researchers to ensure the stereochemical integrity of their materials, a non-negotiable requirement for the advancement of safe and effective chiral drugs. The definitive assignment of absolute configuration, when required, is best achieved through single-crystal X-ray crystallography.
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]
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Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
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PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. Patent 2817288. [Link]
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Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. PrepChem.com. [Link]
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CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
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Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid (MTPA) esters in their assumed preferred conformation, with the typical signs of Δδ = δS − δR. ResearchGate. [Link]
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A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]
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Two compounds of 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. Preprints.org. [Link]
- Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
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Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
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Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates. MDPI. [Link]
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Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]
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6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E. [Link]
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An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-methoxyethanamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel compound 1-(4-Fluorophenyl)-2-methoxyethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic synthesis, spectroscopic analysis, and structure-activity relationships of analogous compounds to present a scientifically grounded projection of its properties and potential. This approach is designed to empower researchers in their exploration of this and similar chemical entities.
Core Molecular Identifiers
The foundational step in the study of any chemical compound is the unambiguous definition of its structure. The following identifiers for 1-(4-Fluorophenyl)-2-methoxyethanamine have been established:
| Identifier | Value | Source |
| SMILES | COCC(C1=CC=C(C=C1)F)N | PubChem |
| InChIKey | RJKVATIGJAVHNL-UHFFFAOYSA-N | PubChem |
| Molecular Formula | C9H12FNO | PubChem |
| Molecular Weight | 169.20 g/mol | PubChem |
Proposed Synthesis Pathway: A Logic-Driven Approach
A plausible and efficient route to 1-(4-Fluorophenyl)-2-methoxyethanamine is via the reductive amination of a suitable ketone precursor. This method is widely employed in medicinal chemistry for its versatility and operational simplicity. The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone
The synthesis commences with the preparation of the α-methoxy ketone intermediate. A common and effective method is the methylation of the corresponding α-hydroxy ketone.
-
Reaction: 2-hydroxy-1-(4-fluorophenyl)ethan-1-one to 1-(4-fluorophenyl)-2-methoxyethanone.
-
Rationale: This reaction can be achieved under mild conditions using a methylating agent such as methyl iodide (CH₃I) in the presence of a non-nucleophilic base like sodium hydride (NaH). The base deprotonates the hydroxyl group, forming an alkoxide that readily undergoes Williamson ether synthesis with methyl iodide.
Step 2: Reductive Amination to Yield 1-(4-Fluorophenyl)-2-methoxyethanamine
The final step involves the conversion of the ketone to the primary amine. Reductive amination is a robust method for this transformation.
-
Reaction: 1-(4-fluorophenyl)-2-methoxyethanone with ammonia and a reducing agent to 1-(4-fluorophenyl)-2-methoxyethanamine.
-
Rationale: The ketone reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent as it is selective for the imine over the ketone, preventing side reactions. The reaction is typically carried out in a protic solvent like methanol.
Caption: Proposed two-step synthesis of 1-(4-Fluorophenyl)-2-methoxyethanamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-2-methoxyethanone.
Step 2: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanamine
-
Dissolve 1-(4-fluorophenyl)-2-methoxyethanone (1.0 eq.) in methanol.
-
Add a solution of ammonia in methanol (excess) to the ketone solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture with aqueous HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with dichloromethane to remove any unreacted ketone.
-
Basify the aqueous layer with aqueous NaOH and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-Fluorophenyl)-2-methoxyethanamine.
Predicted Analytical Characterization
The structural elucidation of the final compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar phenethylamine derivatives, the following spectral data are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets of doublets in the aromatic region (approx. δ 7.0-7.4 ppm), characteristic of a para-substituted fluorophenyl ring.
-
Methine Proton (-CH(N)-): A triplet or doublet of doublets (approx. δ 4.0-4.5 ppm) coupled to the adjacent methylene protons.
-
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.3-3.5 ppm.
-
Methylene Protons (-CH₂-O-): A multiplet or two distinct signals (diastereotopic protons) depending on chirality, adjacent to the methoxy and methine groups.
-
Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-165 ppm), with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).
-
Methine Carbon (-CH(N)-): A signal around δ 50-60 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 58-60 ppm.
-
Methylene Carbon (-CH₂-O-): A signal around δ 75-85 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern of phenethylamines in mass spectrometry is well-documented.[1][2][3]
-
Predicted [M+H]⁺: m/z = 170.09
-
Key Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, leading to a fragment ion.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
-
Benzylic Cleavage: Cleavage of the bond between the methine carbon and the fluorophenyl ring.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Potential Applications and Biological Activity
The introduction of fluorine into phenethylamine scaffolds can significantly modulate their pharmacological properties.[4][5][6] The presence of a 4-fluoro substituent is a common motif in many centrally acting drugs.
Neurological and Psychiatric Research
-
Monoamine Reuptake Inhibition: Phenethylamines are the parent structures for many monoamine neurotransmitters (dopamine, norepinephrine, serotonin). It is plausible that 1-(4-fluorophenyl)-2-methoxyethanamine could act as a monoamine reuptake inhibitor, a mechanism central to the action of many antidepressants and stimulants.
-
Receptor Binding: The fluorophenyl moiety could facilitate binding to various CNS receptors, including serotonin and dopamine receptors. The methoxy group may also influence receptor affinity and selectivity.
Drug Development Scaffold
The primary amine of 1-(4-fluorophenyl)-2-methoxyethanamine serves as a versatile chemical handle for further derivatization. This allows for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
Conclusion
While direct experimental data for 1-(4-Fluorophenyl)-2-methoxyethanamine is not yet widely available, this guide provides a robust framework for its synthesis, characterization, and potential exploration. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted analytical data offer a benchmark for researchers undertaking the synthesis and characterization of this novel compound. The hypothesized biological activities, grounded in the known pharmacology of related fluorinated phenethylamines, provide a rationale for its investigation in the fields of neuroscience and medicinal chemistry. This document serves as a testament to the power of applying fundamental chemical principles to navigate and illuminate uncharted areas of chemical space.
References
- Miyaguchi, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12345–12351.
- Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589.
- Brandt, S. D., et al. (2020). The psychoactive informational properties of fluorinated phenethylamines. Drug and Alcohol Dependence, 216, 108252.
- Kojima, Y., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(9), 2399–2408.
- Tsai, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1489.
- Caspar, A., et al. (1985). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Annales Pharmaceutiques Francaises, 43(3), 255-265.
Sources
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling: pKa Determination of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine Derivatives
Executive Summary
1-(4-Fluorophenyl)-2-methoxyethan-1-amine represents a specialized class of
This technical guide provides a rigorous analysis of the electronic factors defining the
Part 1: Structural Analysis & Theoretical pKa Prediction
Electronic Environment and Inductive Effects
To accurately predict the
-
The 4-Fluorophenyl Group (Benzylic Attachment):
-
Unlike phenethylamines (
), benzylic amines exhibit lower values (Benzylamine ) due to the hybridized carbons of the aromatic ring exerting an electron-withdrawing inductive effect ( ) on the -carbon. -
The Para-Fluorine substituent adds a further withdrawing effect (
), lowering the electron density available on the nitrogen lone pair, thereby decreasing basicity.
-
-
The
-Methoxy Group:-
The methoxy group at the C2 position exerts a strong inductive withdrawing effect (
) through the ethylene backbone. In aliphatic analogs, the addition of a -methoxy group typically depresses by 0.8–1.2 units (e.g., Ethylamine 10.7 vs. 2-Methoxyethylamine 9.5).
-
Comparative Data & Predicted Values
Based on Hammett equation principles and additive substituent effects, the predicted
Table 1: Comparative pKa Values and Structural Analogues
| Compound | Structure | Experimental pKa | Electronic Factors |
| Benzylamine | 9.33 (aq) | Baseline benzylic amine reference. | |
| 4-Fluorobenzylamine | 9.10 (aq) | Fluorine exerts | |
| 2-Methoxyethanamine | 9.50 (aq) | ||
| Target Molecule | See Structure Below | 7.9 – 8.4 (Pred) | Combined benzylic, 4-F, and |
Implication: A
in the low 8s suggests that at physiological pH (7.4), a significant fraction (~10-20%) of the molecule exists as the uncharged free base. This is highly favorable for passive diffusion across the Blood-Brain Barrier compared to stronger bases (), which are >99% protonated.
Part 2: Experimental Determination Protocol
Methodology: Potentiometric Titration
For lipophilic amines with
Prerequisites:
-
Purity: Analyte must be >98% pure (confirmed by HPLC/NMR) to avoid error from synthesis precursors.
-
Solvent System: Due to the lipophilicity of the fluorophenyl group, pure aqueous titration may cause precipitation. A co-solvent system (Methanol/Water) is recommended, with subsequent Yasuda-Shedlovsky extrapolation to zero organic solvent.
Workflow Diagram
The following diagram outlines the critical path for accurate
Figure 1: Decision tree for potentiometric pKa determination, accounting for solubility constraints typical of fluorinated organics.
Step-by-Step Protocol
Step 1: System Calibration (The "Blank") Before introducing the analyte, titrate the blank solvent (0.1 M KCl background electrolyte) with 0.1 M HCl and 0.1 M KOH.
-
Purpose: Determine the exact standard electrode potential (
) and ionic product of water ( ) specific to your temperature and solvent conditions. Do not rely on theoretical values.
Step 2: Sample Preparation
Dissolve
-
Critical Control: Maintain temperature at exactly 25.0°C ± 0.1°C using a jacketed vessel. Fluctuations of 1°C can shift
by 0.03 units.
Step 3: Alkalimetric Titration Titrate the acidified sample with standardized 0.1 M KOH (carbonate-free).
-
Data Collection: Record pH readings after stabilization (<0.1 mV/sec drift).
-
Range: Ensure data points cover the range from pH 3.0 to pH 11.0 to capture the full buffer region.
Step 4: Data Analysis (Bjerrum Method)
Calculate the formation function
-
The
is the pH at which .
Part 3: Biological Implications & Visualization
The
Ionization Pathway
The equilibrium between the protonated cation (soluble, receptor-active) and the free base (membrane permeable) is shifted by the electron-withdrawing fluorine and methoxy groups.
Figure 2: Ionization equilibrium shifted by electron-withdrawing substituents, favoring the free base form at lower pH compared to non-substituted amines.
Calculated Distribution at Physiological pH (7.4)
Using the Henderson-Hasselbalch equation with our predicted
-
If pKa = 9.8 (Phenethylamine): ~0.4% Free Base (Poor passive diffusion).
-
If pKa = 8.2 (Target Molecule): ~13.7% Free Base (Enhanced passive diffusion).
This significant shift highlights why this compound derivatives are of interest in medicinal chemistry for CNS-targeting applications.
References
-
PubChem. (n.d.). 4-Fluorobenzylamine.[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Guide to Pharmacology. (n.d.). Phenethylamine: Physico-chemical Properties. IUPHAR/BPS. Retrieved from [Link]
-
U.S. EPA. (n.d.). CompTox Chemicals Dashboard: 2-amino-1-(4-fluorophenyl)ethanone. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine from 4-fluorobenzaldehyde: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and efficient two-step synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the formation of 4-fluorobenzaldehyde O-methyl oxime from 4-fluorobenzaldehyde, followed by its reduction to the target primary amine. This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and offers insights into the critical parameters for successful synthesis, purification, and characterization.
Introduction
This compound is a key intermediate in the development of various therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the methoxyethanamine moiety provides a versatile scaffold for further chemical modifications. This application note presents a reliable synthetic route starting from the readily available 4-fluorobenzaldehyde, designed for researchers and professionals in drug development and organic synthesis.
Synthetic Strategy
The chosen synthetic pathway involves two primary transformations:
-
Oximation: The carbonyl group of 4-fluorobenzaldehyde is converted to an O-methyl oxime. This reaction proceeds via nucleophilic addition of methoxyamine to the aldehyde, followed by dehydration to form the stable C=N double bond of the oxime ether.
-
Reduction: The C=N bond of the O-methyl oxime is subsequently reduced to a C-N single bond, and the N-O bond is cleaved to yield the desired primary amine. This transformation is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
This two-step approach is advantageous due to the high yields and selectivity of each step, and the commercial availability of the starting materials.
Visualizing the Workflow
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
PART 1: Synthesis of 4-Fluorobenzaldehyde O-methyl oxime (Intermediate)
This protocol is adapted from general procedures for oxime synthesis.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 g (80.6 mmol) | 1.0 |
| Methoxyamine hydrochloride | 83.52 | 8.1 g (97.0 mmol) | 1.2 |
| Sodium Acetate (anhydrous) | 82.03 | 8.0 g (97.5 mmol) | 1.2 |
| Ethanol (95%) | - | 100 mL | - |
| Water (distilled or deionized) | - | 50 mL | - |
| Diethyl ether | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (80.6 mmol) of 4-fluorobenzaldehyde in 100 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 8.1 g (97.0 mmol) of methoxyamine hydrochloride and 8.0 g (97.5 mmol) of sodium acetate in 50 mL of water.
-
Add the aqueous solution of methoxyamine hydrochloride and sodium acetate to the ethanolic solution of 4-fluorobenzaldehyde.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzaldehyde O-methyl oxime. The product is typically an oil or a low-melting solid and can be used in the next step without further purification if TLC shows a single major spot.
Expected Characterization Data for 4-Fluorobenzaldehyde O-methyl oxime:
-
Appearance: Colorless to pale yellow oil or solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, -CH=N-), 7.60-7.55 (m, 2H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 3.95 (s, 3H, -O-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (d, J=250 Hz, C-F), 148.0 (C=N), 129.5 (d, J=8.5 Hz, Ar-CH), 128.0 (d, J=3.0 Hz, Ar-C), 115.8 (d, J=22.0 Hz, Ar-CH), 62.0 (O-CH₃).
PART 2: Synthesis of this compound (Final Product)
This protocol utilizes a standard Lithium Aluminum Hydride (LiAlH₄) reduction of an oxime ether.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluorobenzaldehyde O-methyl oxime (crude) | 153.15 | ~12.3 g (80.6 mmol) | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 6.1 g (160.7 mmol) | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Diethyl ether | - | As needed | - |
| Water (distilled or deionized) | - | As needed for work-up | - |
| 15% Sodium Hydroxide (NaOH) solution | - | As needed for work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Hydrochloric Acid (HCl) in diethyl ether (optional) | - | As needed | - |
Procedure:
-
Safety First: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 6.1 g (160.7 mmol) of LiAlH₄ in 100 mL of anhydrous THF.
-
Dissolve the crude 4-fluorobenzaldehyde O-methyl oxime (~12.3 g, 80.6 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the solution of the oxime ether dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser Method): [3] Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and cautiously add 6.1 mL of water dropwise to quench the excess LiAlH₄. (Hydrogen gas will be evolved).
-
Add 6.1 mL of 15% aqueous sodium hydroxide solution dropwise.
-
Add 18.3 mL of water and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude amine can be purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt by dissolving the crude amine in diethyl ether and adding a solution of HCl in diethyl ether. The precipitated salt can then be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.
Expected Characterization Data for this compound:
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.15 (dd, J=8.0, 4.0 Hz, 1H, -CH(NH₂)-), 3.40 (dd, J=9.0, 4.0 Hz, 1H, -CH₂O-), 3.30 (dd, J=9.0, 8.0 Hz, 1H, -CH₂O-), 3.25 (s, 3H, -OCH₃), 1.70 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.0 (d, J=245 Hz, C-F), 139.0 (d, J=3.0 Hz, Ar-C), 128.0 (d, J=8.0 Hz, Ar-CH), 115.0 (d, J=21.0 Hz, Ar-CH), 77.0 (-CH₂O-), 59.0 (-OCH₃), 55.0 (-CH(NH₂)-).
-
FT-IR (neat, cm⁻¹): 3380-3300 (N-H stretch), 2930, 2880 (C-H stretch), 1605, 1510 (C=C stretch, aromatic), 1220 (C-F stretch), 1110 (C-O stretch).
Discussion and Mechanistic Insights
The formation of the O-methyl oxime is a classic condensation reaction. The methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluorobenzaldehyde. The subsequent elimination of a water molecule is typically acid-catalyzed, though in this procedure, the slight acidity of the methoxyamine hydrochloride is sufficient to promote the reaction.
The reduction of the O-methyl oxime with LiAlH₄ is a more complex process. It is believed to involve the initial reduction of the C=N double bond to form an intermediate N-alkoxyamine, followed by the reductive cleavage of the N-O bond by another equivalent of hydride to yield the final primary amine.[2] The strong hydridic nature of LiAlH₄ is necessary to effect this transformation, as weaker reducing agents like sodium borohydride are generally not effective for the reduction of oximes or their ethers without additives.[4]
The Fieser work-up is a widely used and effective method for quenching LiAlH₄ reactions and removing the resulting aluminum salts as a filterable solid, which simplifies the purification process.[3][5]
Troubleshooting
-
Low yield in the oximation step: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of methoxyamine hydrochloride and sodium acetate.
-
Incomplete reduction: Ensure that the LiAlH₄ is fresh and has been handled under strictly anhydrous conditions. The THF must also be anhydrous. An excess of LiAlH₄ is used to ensure complete reaction.
-
Difficult filtration during work-up: If the aluminum salts form a gelatinous precipitate, adding more anhydrous sodium sulfate and stirring vigorously can help to granulate the solid, making filtration easier.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-fluorobenzaldehyde. The two-step sequence of oximation followed by LiAlH₄ reduction is a high-yielding and scalable method suitable for laboratory and potentially industrial applications. The provided experimental details, characterization data, and mechanistic insights will aid researchers in the successful synthesis of this important pharmaceutical intermediate.
References
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, July 24). reduction of primary amides to amines with lithium aluminum hydride. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]
-
University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 57B(8), 1015-1021 (2018).
- Zeynizadeh, B., & Kouhkan, M. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(9), 3448-3452.
-
Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
- Barbry, D., & Champagne, P. (1995). Reduction of O-acyl oximes with sodium borohydride/iodine system.
-
Ashenhurst, J. (2017, September 1). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436078, 4-Fluorobenzaldehyde oxime. Retrieved from [Link].
-
LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. Retrieved from [Link]
- Felpin, F.-X., & Boubekeur, K. (2011). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Organic & Biomolecular Chemistry, 9(18), 6263-6266.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]
- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
-
ACS Publications. (2016, March 11). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
National Center for Biotechnology Information. (2020, June 30). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 2). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, October 26). O–H bond activation of β,γ-unsaturated oximes via hydrogen atom transfer (HAT) and photoredox dual catalysis. Retrieved from [Link]
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Application Notes and Protocols for Amide Bond Formation: Coupling 1-(4-Fluorophenyl)-2-methoxyethan-1-amine with Carboxylic Acids
Abstract
The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling the chiral amine, 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed experimental protocols, and present a comparative analysis of different reagent classes. The unique electronic and steric properties of the title amine—namely the electron-withdrawing nature of the 4-fluorophenyl group and the potential for steric hindrance—necessitate a careful selection of reagents and conditions to achieve high yields and minimize side reactions. This guide aims to provide both foundational knowledge and practical, field-proven insights to navigate these challenges effectively.
Scientific Background: The Nuances of Amide Coupling
The condensation of a carboxylic acid and an amine to form an amide bond is not a spontaneous process. The reaction is thermodynamically challenging as the carboxylic acid is acidic and the amine is basic, leading to a rapid acid-base reaction that forms a non-reactive ammonium-carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling reagent.[4][5]
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the amine and the carboxylic acid, the electronic properties of the substrates, and the potential for side reactions like racemization.[3] For a substrate like this compound, the electron-withdrawing fluorine atom can slightly reduce the nucleophilicity of the amine, while the methoxyethyl group can introduce steric bulk, making the coupling more challenging than with simple primary amines.[6]
Major Classes of Coupling Reagents
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to side reactions, including the formation of a stable N-acylurea, and can lead to racemization.[8][9] To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[9][10]
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization.[10]
Aminium/Uronium Salts: This class includes HBTU, HCTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[11] HATU, in particular, has become a reagent of choice for difficult couplings, including those with sterically hindered amino acids.[12] It reacts with carboxylic acids to form a highly reactive OAt-active ester, which is more reactive than the corresponding OBt-ester formed with HBTU.[12][13] The presence of the pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling reaction.[12]
Visualization of Reaction Mechanisms and Workflow
General Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the coupling of this compound with a generic carboxylic acid.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Recommended Protocols and Reaction Conditions
The choice of protocol will depend on the specific carboxylic acid being coupled. We present three robust methods, ranging from a general-purpose EDC/HOBt protocol to a high-efficiency HATU protocol for more challenging substrates.
Protocol 1: General Purpose EDC/HOBt Coupling
This method is a reliable starting point for many simple aliphatic and aromatic carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq) [14]* HOBt (0.1 - 1.0 eq) [14][15]* N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.2 - 2.0 eq) [14]* Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DCM or DMF, add the amine (1.1 eq), HOBt (0.1-1.0 eq), and DIPEA (1.2 eq). [14]2. Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. [14]4. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO3 solution, and brine. [16]7. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [17]
Protocol 2: High-Efficiency HATU Coupling
This method is recommended for sterically hindered or electron-deficient carboxylic acids, or when the EDC/HOBt method gives low yields. [12] Materials:
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. [19]2. Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid. [20][21]This step is crucial to prevent guanidinylation of the amine. [20]3. Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. [13]5. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: Comparative Reaction Conditions
The following table summarizes typical reaction parameters for the different coupling strategies.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required (HOAt is part of HATU) |
| Base | DIPEA or Et3N | DIPEA |
| Solvent | DCM or DMF | DMF |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Workup | Standard aqueous washes | Standard aqueous washes |
| Ideal For | General purpose, simple substrates | Hindered/electron-deficient substrates |
Troubleshooting and Key Considerations
-
Low Yield: If yields are low, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as moisture can hydrolyze the coupling reagents and active intermediates. [22]* Side Reactions: With uronium reagents like HATU, pre-activation of the carboxylic acid before adding the amine is critical to prevent the formation of a guanidinium byproduct with the amine. [20][21]* Racemization: For chiral carboxylic acids, additives like HOBt and HOAt are effective at suppressing racemization. [9][20]Running the reaction at lower temperatures can also help. [9]* Purification: The byproducts of EDC-mediated couplings are generally water-soluble, simplifying purification. [14]The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble and often requires filtration to remove. [23]If purification is challenging, consider alternative methods like recrystallization or reversed-phase chromatography. [17]
Conclusion
The successful coupling of this compound with carboxylic acids is readily achievable with a systematic approach to reaction design. For straightforward couplings, the EDC/HOBt protocol offers a reliable and cost-effective method. For more challenging substrates, where steric or electronic factors impede the reaction, the use of a more potent uronium salt reagent such as HATU is highly recommended. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting advice provided, researchers can efficiently synthesize a diverse range of amide products for applications in drug discovery and development.
References
-
Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available from: [Link]
-
Wikipedia. Carbodiimide. Available from: [Link]
-
PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available from: [Link]
-
ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. Available from: [Link]
-
ACS Publications. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
-
ResearchGate. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
MDPI. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available from: [Link]
-
Royal Society of Chemistry. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available from: [Link]
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. Available from: [Link]
-
Wikipedia. HATU. Available from: [Link]
-
ResearchGate. What is the best technique for amide purification?. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
ResearchGate. Coupling Reagents. Available from: [Link]
-
Reddit. amide coupling help : r/Chempros. Available from: [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available from: [Link]
-
Reddit. HATU/PyBOP coupling procedure question : r/Chempros. Available from: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
-
Organic Syntheses. 6 - Organic Syntheses Procedure. Available from: [Link]
-
Celerity. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
National Center for Biotechnology Information. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available from: [Link]
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- 2. synplechem.com [synplechem.com]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
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- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
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- 23. reddit.com [reddit.com]
Procedure for N-alkylation of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine
Application Note & Protocol
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials[1]. This guide provides a comprehensive examination and a field-proven protocol for the N-alkylation of 1-(4-fluorophenyl)-2-methoxyethan-1-amine, a key intermediate in medicinal chemistry. We will dissect common alkylation strategies, ultimately focusing on reductive amination as the superior method for achieving clean, selective mono-alkylation. The protocol detailed herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yields and operational simplicity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing N-alkylated phenethylamine derivatives.
Strategic Analysis: Selecting the Optimal N-Alkylation Pathway
The synthesis of a secondary amine from a primary amine like this compound can be approached through several pathways. The choice of method is critical, as it directly impacts reaction efficiency, selectivity, and overall yield.
The Challenge of Direct Alkylation
Direct alkylation of amines with alkyl halides is often the first method considered. However, this pathway is fraught with challenges, most notably the issue of over-alkylation[2][3]. The secondary amine product is frequently more nucleophilic than the primary amine starting material, leading to a competitive reaction that forms an undesired tertiary amine. Achieving selective mono-alkylation is difficult and often results in complex product mixtures that require tedious purification[1][4].
Reductive Amination: The Superior Approach
Reductive amination, also known as reductive alkylation, circumvents the selectivity problems inherent in direct alkylation[5][6]. This one-pot reaction converts a primary amine and a carbonyl compound (an aldehyde or ketone) into a secondary amine via an intermediate imine[7]. The in-situ reduction of the imine is the key step that ensures mono-alkylation and prevents the formation of tertiary amines[4].
The overall transformation is as follows: R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --(Reducing Agent)--> R¹-NH-CH₂R²
This method is widely favored in medicinal chemistry for its efficiency, broad substrate scope, and high yields[1].
Causality of Reagent Selection: Why Sodium Triacetoxyborohydride?
The success of a reductive amination hinges on the choice of the reducing agent, which must selectively reduce the imine (or the protonated iminium ion) in the presence of the starting carbonyl compound[8].
-
Sodium Borohydride (NaBH₄): A powerful reducing agent, but it lacks the necessary selectivity. It can readily reduce the starting aldehyde or ketone, competing with imine formation and lowering the yield of the desired product[7].
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent offers excellent selectivity for iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-8)[4][8]. However, its significant drawback is its high toxicity. It can release highly toxic hydrogen cyanide gas, particularly in acidic media, posing a significant safety risk[9][10][11].
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent has emerged as the gold standard for reductive amination[12]. The electron-withdrawing acetoxy groups moderate its reducing power, making it exceptionally mild and selective[13]. It rapidly reduces iminium ions but is inert toward most aldehydes and ketones[8]. Crucially, it is significantly less toxic than NaBH₃CN and can be handled with greater safety. Its effectiveness in a one-pot procedure across a range of solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) makes it the reagent of choice[12][13].
Reaction Mechanism: Reductive Amination
The reductive amination process occurs in two primary stages within a single reaction vessel:
-
Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (also known as a Schiff base). This equilibrium is typically catalyzed by a weak acid.
-
Hydride Reduction: The reducing agent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), reducing the C=N double bond to a C-N single bond and forming the final secondary amine product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine
Technical Support Center: High-Yield Synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine
Case ID: #SYN-4F-MET-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Subject: Optimization of Yield and Purity in
Executive Summary
You are encountering yield attrition during the synthesis of This compound . This specific scaffold presents two distinct chemical challenges that often go undiagnosed in standard protocols:
-
Competitive Elimination: During the installation of the methoxy group, the
-bromo ketone precursor is prone to elimination, forming enones rather than the desired ether. -
Dimerization & Defluorination: The reductive amination step carries a high risk of secondary amine formation ("dimerization") and, if catalytic hydrogenation is used, the loss of the metabolic stability-enhancing fluorine atom (hydrodefluorination).[1]
This guide replaces standard "cookbook" recipes with a mechanistic troubleshooting workflow designed to isolate and resolve these specific failure modes.
Module 1: The Methoxylation Step (Ether Installation)
User Query: "My yield for the intermediate 2-methoxy-1-(4-fluorophenyl)ethan-1-one is inconsistent (40-60%). I see multiple spots on TLC."
Technical Diagnosis:
The reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with methoxide is a competition between substitution (
Optimized Protocol (The "Cold-Addition" Method):
To maximize the
-
Solvent System: Use anhydrous Methanol (MeOH).[1] Avoid THF/MeOH mixtures to prevent solubility issues with the bromide salt byproduct.
-
Reagent: Sodium Methoxide (NaOMe), 0.98 equivalents.[1] Crucial: Do not use excess base.
-
Procedure:
-
Dissolve the
-bromo ketone in MeOH (5 mL/g) and cool to -10°C . -
Add NaOMe solution dropwise over 30 minutes.
-
Allow to warm only to
C, not room temperature, until TLC confirms consumption of starting material. -
Quench: Add dilute HCl immediately to neutralize residual base before workup.[1]
-
Troubleshooting Checkpoint:
| Observation | Root Cause | Corrective Action |
|---|
| New spot (
Module 2: Reductive Amination (The Yield-Critical Step)
User Query: "I am getting a mix of primary and secondary amines, and my Fluorine signal is disappearing in NMR when I use Pd/C."
Technical Diagnosis:
-
Dimerization: The primary amine product is more nucleophilic than ammonia. It reacts with the unreacted ketone to form a secondary amine (dimer).[1]
-
Defluorination: Aryl fluorides are susceptible to hydrodefluorination (HDF) under standard catalytic hydrogenation conditions (Pd/C,
), especially in the presence of amine bases.[1]
The Solution: Titanium-Mediated Reductive Amination We utilize the Mattson Protocol (Titanium(IV) isopropoxide) to lock the ketone into an imine complex before reduction, preventing dimer formation.[1] We substitute catalytic hydrogenation with a hydride donor to preserve the C-F bond.
Step-by-Step Workflow:
-
Imine Formation (The "Lock"):
-
Combine: 2-methoxy-1-(4-fluorophenyl)ethan-1-one (1.0 eq) +
(7M in MeOH, 5.0 eq).[1] -
Additive: Add Titanium(IV) isopropoxide (
) (2.0 eq). -
Mechanism:[2][3][4][5][6] The Ti species acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (
).[1] -
Stir for 6-12 hours under Argon.
-
-
Reduction (The "Key"):
-
Cool to
C. -
Add Sodium Borohydride (
) (1.5 eq) carefully. -
Note: Because the imine is pre-formed and coordinated to Titanium,
is sufficient and safer than Cyanoborohydride.
-
-
Workup (The "Titanium Crash"):
Data: Reducing Agent Selection Matrix
| Reducing Agent | Risk of Defluorination (C-F Cleavage) | Risk of Dimerization | Recommended?[1] |
| High (Catalytic HDF) | Medium | NO | |
| Medium | Low | Conditional | |
| Low | Low (pH dependent) | Yes (Toxic byproduct) | |
| Negligible | Lowest | PREFERRED |
Visualizing the Logic
Figure 1: Synthesis & Troubleshooting Workflow
This diagram outlines the critical decision points where yield is typically lost.
Caption: Operational workflow emphasizing the critical checkpoints (yellow diamonds) to prevent elimination and dimerization.
Module 3: Isolation and Salt Formation
User Query: "The oil I isolated is unstable. How do I store this?"
Technical Guidance:
Free base
Salt Formation Protocol:
-
Dissolve the crude amine oil in a minimal amount of dry Diethyl Ether (
) or MTBE.[1] -
Cool to
C. -
Add 2M
in Diethyl Ether dropwise with vigorous stirring. -
A white precipitate should form immediately.[1]
-
Critical: Do not use aqueous HCl, as the methoxy ether linkage can be sensitive to strong aqueous acids at high concentrations over time. Use anhydrous conditions for precipitation.[1]
References & Authority
-
Mattson, R. J., et al. (1990).[1][8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][8]
-
Grounding: Establishes the
method as the gold standard for preventing dimerization.
-
-
Cui, X., et al. (2014).[1] "Hydrodefluorination of fluoroarenes." Chemical Reviews.
-
Grounding: Validates the risk of defluorination when using Palladium catalysts with fluorinated aromatics.
-
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Grounding: Further validation of the Lewis Acid mechanism for imine stabilization.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. designer-drug.com [designer-drug.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Removing impurities from 1-(4-Fluorophenyl)-2-methoxyethan-1-amine reaction mixtures
Ticket ID: #CHEM-PUR-4F-MEA Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Introduction & Triage
Welcome to the Purification Help Desk. You are likely working with 1-(4-Fluorophenyl)-2-methoxyethan-1-amine (CAS: 1314032-47-7), a chiral primary amine often synthesized via reductive amination of 1-(4-fluorophenyl)-2-methoxyethan-1-one.[1][2]
This scaffold presents a unique purification challenge: the methoxy group increases solubility in organic solvents compared to naked phenethylamines, while the fluorine atom slightly lowers the pKa of the amine (approx. 9.2–9.5) compared to non-fluorinated analogs.[1][2]
Diagnostic Flowchart
Before proceeding, use this logic tree to identify your specific impurity profile.[2]
Figure 1: Diagnostic logic for selecting the appropriate purification workflow.
Troubleshooting & FAQs
Issue A: "I have a persistent impurity just above my product spot on TLC."
Diagnosis: This is likely the Secondary Amine Dimer (bis-alkylated byproduct).[1][2] Cause: During reductive amination, the newly formed primary amine is more nucleophilic than the ammonia source. It reacts with the remaining ketone to form a secondary amine.[2] Solution: Acid-base extraction often fails here because both the product and impurity are basic.[1][2]
-
Fix: Selective Salt Crystallization. The primary amine HCl salt usually crystallizes more readily than the bulky secondary amine salt.[2]
-
Preventative: In future runs, use a large excess of ammonium acetate (10–15 eq) or switch to a two-step procedure (oxime formation
reduction).[1][2]
Issue B: "My yield is low after Acid-Base extraction."
Diagnosis: Product loss to the aqueous phase or incomplete extraction.[2][3] Cause: The 2-methoxyethyl side chain increases water solubility compared to simple amphetamines.[1][2] Solution:
-
Salting Out: Saturate the aqueous basic phase with NaCl before the final organic extraction.[2]
-
Solvent Choice: Switch from Diethyl Ether (Et₂O) to Dichloromethane (DCM) or Chloroform/Isopropanol (3:[2]1) for the extraction of the free base.
Issue C: "The fluorine atom is missing in the product."
Diagnosis: Hydrodefluorination.[1][2] Cause: Using Palladium on Carbon (Pd/C) with hydrogen gas can cleave aryl-fluorine bonds, especially in the presence of amines.[2] Solution: Switch to Platinum Oxide (PtO₂) or hydride reducing agents like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) , which are chemoselective and will not touch the aryl-fluoride [1].[1][2]
Detailed Protocols
Protocol A: Optimized Acid-Base Extraction
Best for removing neutral starting materials (ketones, alcohols).[1][2]
Theory: We exploit the pKa (~9.[2]4) to toggle the amine between water-soluble (protonated) and organic-soluble (neutral) states.[1][2]
Figure 2: Optimized extraction workflow for methoxy-substituted phenethylamines.
Step-by-Step:
-
Dissolve crude oil in Dichloromethane (DCM) (10 mL/g).
-
Extract 3x with 1M HCl . The amine moves to the aqueous layer; non-basic impurities stay in DCM.
-
Critical Step: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained neutrals.[1][2]
-
Cool the aqueous layer to 0°C. Basify carefully with 4M NaOH until pH > 12.
-
Saturation: Add solid NaCl until the solution is saturated (this pushes the methoxy-amine out of the water).
Protocol B: Hydrochloride Salt Recrystallization
Best for removing secondary amine dimers and upgrading enantiomeric excess (ee).
Data: Solvent Compatibility Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection |
| Isopropanol (IPA) | High | Moderate | Good (Dimer stays in mother liquor) |
| EtOH / Et₂O (1:3) | High | Low | Excellent (Standard method) |
| Acetonitrile | Moderate | Very Low | Moderate |
| Water | High | High | Poor (Avoid) |
Procedure:
-
Dissolve the free base (from Protocol A) in a minimum amount of dry Ethanol or Isopropanol .[1][2]
-
Cool to 0°C in an ice bath.
-
Slowly add 1.25 equivalents of HCl (using 1M HCl in Ether or 4M HCl in Dioxane). Do not use aqueous HCl if possible.[1][2]
-
A white precipitate should form.[1][2] If oiling occurs, heat the mixture to boiling until dissolved, then allow to cool very slowly to room temperature.
-
Add Diethyl Ether dropwise until the solution becomes slightly turbid (cloud point).
-
Refrigerate overnight. Filter the crystals and wash with cold ether.[2]
Validation: Check purity via HPLC or ¹H-NMR. The doublet for the methyl group (approx 1.1 ppm) and the singlet for the methoxy group (approx 3.3 ppm) should be sharp. Broadening or extra peaks near the aromatic region indicate secondary amine contamination.[2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][5] Link[2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General Amine Purification Guidelines).[1][2]
-
PubChem. (n.d.).[1][2][6] Compound Summary for this compound. Link[2]
-
Sigma-Aldrich. (n.d.).[1][2] Application Note – Reductive Amination. Link
Sources
- 1. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. reddit.com [reddit.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-(4-fluorophenyl)-N-(2-methoxyethyl)butan-1-amine | C13H20FNO | CID 65908799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for Fluorinated Amine Enantiomers
Welcome to the technical support center for the analysis of fluorinated amine enantiomers by High-Performance Liquid Chromatography (HPLC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your chromatographic separations. As Senior Application Scientists, we have compiled this resource based on both fundamental scientific principles and extensive field experience.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
The primary goal of chiral chromatography is to achieve baseline separation of enantiomers. If you are observing co-elution or poor resolution, it indicates that the chiral stationary phase (CSP) and the mobile phase are not providing sufficient stereospecific interactions.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
-
Verify System Suitability: Before troubleshooting the method, ensure your HPLC system is functioning correctly. Inject a well-characterized chiral compound to confirm the performance of your column and system.
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[1]
-
Mechanism of Interaction: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for amine enantiomers.[2] These phases separate enantiomers based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3] The presence of fluorine in your analyte can introduce unique interactions. Consider CSPs with fluorinated phenyl groups, which can enhance selectivity for fluorinated compounds through fluorophilic interactions.[4][5]
-
Screening Different CSPs: If you are not getting any separation, it is likely that the chosen CSP is not suitable for your analyte. It is highly recommended to screen a variety of CSPs with different selectivities.
CSP Type Common Trade Names Primary Interaction Mechanisms Best For... Polysaccharide-based Chiralcel®, Chiralpak® Hydrogen bonding, π-π interactions, steric hindrance Broad range of chiral compounds, including amines.[2] Pirkle-type (brush-type) Whelk-O® π-π interactions, hydrogen bonding, dipole-dipole interactions Aromatic compounds, compounds with π-acidic or π-basic groups. Macrocyclic antibiotic Chirobiotic™ Inclusion complexation, hydrogen bonding, ionic interactions Polar and ionizable compounds, including amines. Fluorinated Specialty Columns Fluorophilic interactions, dipole-dipole interactions Fluorinated compounds, offering alternative selectivity.[4][5] -
-
Optimize the Mobile Phase: The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation.[6]
-
Normal-Phase vs. Reversed-Phase: For many chiral separations of amines, normal-phase chromatography (e.g., hexane/isopropanol) provides better selectivity than reversed-phase.[1]
-
Mobile Phase Additives: For basic analytes like amines, it is often necessary to add a basic modifier to the mobile phase to improve peak shape and resolution.[7]
-
For Normal Phase: Add 0.1-0.5% diethylamine (DEA) or other volatile amines to the mobile phase.
-
For Reversed Phase: Use a buffer to control the pH. For amines, a pH of 3-7 is a good starting point.[7]
-
-
Solvent Composition: Systematically vary the ratio of the strong to weak solvent in your mobile phase. For example, in a hexane/isopropanol system, vary the isopropanol concentration from 5% to 20%.
-
-
Adjust the Temperature: Temperature can have a significant effect on chiral separations.
-
Lowering the Temperature: Generally, decreasing the column temperature increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this will also increase retention time and backpressure.
-
Increasing the Temperature: In some cases, increasing the temperature can improve peak shape and efficiency, which may lead to better overall resolution.
-
-
Consider Derivatization: If direct separation is not successful, consider derivatizing the amine with a chiral derivatizing agent to form diastereomers.[8] These diastereomers can then be separated on a standard achiral column (e.g., C18). Common derivatizing agents for amines include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[9]
Issue 2: Severe Peak Tailing
Peak tailing is a common problem when analyzing amines by HPLC.[10] It is often caused by secondary interactions between the basic amine and acidic silanol groups on the silica surface of the stationary phase.[11][12][13]
Caption: Decision tree for diagnosing the cause of peak tailing.
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH < 3 for silica-based columns), the residual silanol groups are protonated, reducing their ability to interact with the protonated amine.[12][13] Be mindful of the pH stability of your column.
-
Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups.[10][12] If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Add a Competing Base to the Mobile Phase: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.[13][14] A typical concentration is 0.1-0.5% in the mobile phase.
-
Increase the Ionic Strength of the Mobile Phase: Increasing the buffer concentration can also help to shield the silanol groups and reduce secondary interactions.
-
Consider Ion-Pairing Chromatography: For highly basic amines, ion-pairing chromatography can be an effective solution. An anionic ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[15][16] This forms a neutral ion-pair with the protonated amine, which is then retained by the reversed-phase column.
Ion-Pairing Reagent Type Examples Used For Considerations Anionic (for basic analytes) Alkyl sulfonates (e.g., sodium dodecyl sulfate) Cationic analytes (e.g., protonated amines) Can be difficult to remove from the column.[16] Cationic (for acidic analytes) Quaternary ammonium salts (e.g., tetrabutylammonium bromide) Anionic analytes Not typically used for amines.[15] Volatile (MS-compatible) Trifluoroacetic acid (TFA), Formic acid Both acidic and basic analytes Preferred for LC-MS applications.[15]
Issue 3: Poor Peak Shape (Fronting, Splitting)
While tailing is the most common peak shape issue for amines, fronting and splitting can also occur.
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller amount of your sample. It can also be caused by poor sample solubility in the mobile phase.[13]
-
Peak Splitting: This can indicate a problem with the column, such as a partially blocked frit or a void at the column inlet.[12] It can also be a sign of a mismatched sample solvent and mobile phase. Always try to dissolve your sample in the mobile phase.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the fluorine in my amine affect the separation?
The presence of fluorine can have several effects on the HPLC separation:
-
Increased Hydrophobicity: Fluorination can increase the hydrophobicity of a molecule, leading to longer retention times in reversed-phase chromatography.[17]
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can decrease the pKa of the amine, affecting its ionization state at a given pH.
-
Unique Interactions: Fluorinated compounds can participate in unique interactions, such as fluorophilic interactions, which can be exploited for improved selectivity.[4][5] This is the rationale behind using fluorinated stationary phases.
-
Changes in Conformation: Fluorine substitution can alter the preferred conformation of a molecule, which can impact how it interacts with a chiral stationary phase.[18]
Q2: What is a good starting point for method development for a new fluorinated amine?
A systematic approach is key to efficient method development:
-
Column Selection: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative. Chiralcel OD-H and Chiralpak AD-H are often good starting points for amines.[2]
-
Mobile Phase Screening:
-
Normal Phase: Screen with a mobile phase of hexane/isopropanol (90:10) and hexane/ethanol (90:10), both with 0.1% DEA.
-
Reversed Phase: Screen with a mobile phase of acetonitrile/water with a buffer (e.g., 20 mM ammonium bicarbonate) at pH 7.
-
-
Optimize the Best "Hit": Once you have identified a column and mobile phase that show some separation, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.
Q3: When should I use an ion-pairing agent?
Consider using an ion-pairing agent when you have a highly polar, basic amine that is poorly retained on a reversed-phase column, even with a high aqueous mobile phase. Ion-pairing can also be used to improve the peak shape of tailing peaks. However, be aware that ion-pairing reagents can be difficult to remove from a column, so it is often recommended to dedicate a column for ion-pairing applications.
Q4: Can I use my chiral method with mass spectrometry (MS) detection?
Yes, but you need to ensure that your mobile phase is compatible with the MS interface. This means using volatile buffers and additives.
-
Good choices for LC-MS: Formic acid, acetic acid, ammonium formate, and ammonium acetate.[15]
-
Avoid: Non-volatile buffers like phosphate and non-volatile additives like TEA.
Q5: My resolution is good, but my analysis time is too long. How can I speed it up?
-
Increase the Flow Rate: This will decrease the retention time, but may also decrease resolution. You will need to find a balance.
-
Increase the Strength of the Mobile Phase: For example, increase the percentage of isopropanol in your normal-p`hase mobile phase.
-
Use a Shorter Column or a Column with Smaller Particles: This will reduce the analysis time while maintaining efficiency.
-
Increase the Temperature: This will decrease the viscosity of the mobile phase, allowing for a higher flow rate at the same pressure, and will also decrease retention time.
Part 3: Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
-
Prepare your sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Select a set of 3-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
For each column, perform a scouting run with a generic mobile phase. A good starting point for a fluorinated amine is 90:10 hexane:isopropanol with 0.1% DEA at a flow rate of 1 mL/min.
-
Monitor the chromatogram for any signs of peak separation.
-
If no separation is observed, try a different mobile phase, such as 90:10 hexane:ethanol with 0.1% DEA.
-
Select the column that provides the best initial separation for further optimization.
Protocol 2: Mobile Phase Optimization for a Selected CSP
-
Prepare a series of mobile phases with varying concentrations of the organic modifier. For example, if using hexane/isopropanol, prepare mobile phases with 5%, 10%, 15%, and 20% isopropanol (each containing 0.1% DEA).
-
Inject your sample using each mobile phase and record the retention times and resolution of the enantiomers.
-
Plot the retention factor (k) and resolution (Rs) as a function of the percentage of organic modifier.
-
Identify the mobile phase composition that provides the optimal balance of resolution and analysis time.
-
If peak shape is still an issue, systematically vary the concentration of the basic additive (e.g., 0.1%, 0.2%, 0.5% DEA).
References
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501-2505. [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]
-
Jayapalan, S., & Bhushan, R. (2005). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Biomedical Chromatography, 19(6), 443-453. [Link]
-
Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12), 524-530. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]
-
Storm, T., Reemtsma, T., & Jekel, M. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 854(1-2), 175-185. [Link]
-
Záruba, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]
-
Kumar, V., & Sharma, V. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 346-349. [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]
-
Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]
-
Zhang, T., & Nguyen, D. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Boletín de la Sociedad Química de México, 59(1), 26-32. [Link]
-
Regalado, E. L., Welch, C. J., & Makarov, A. A. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. [Link]
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]
-
Bell, D. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(10), 1054-1062. [Link]
-
analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
Evangelisti, L., Schiccheri, N., Stefanucci, A., & Melandri, S. (2013). The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(41), 18065-18072. [Link]
-
Karki, M., & Török, M. (2018). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Ilko, V., & Remenarova, V. (2012). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie, 61(4), 163-170. [Link]
-
Lu, H., & Cen, C. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(12), 1238-1244. [Link]
-
Singh, S., & Sharma, P. (2004). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 66(4), 433-437. [Link]
-
Lu, H., & Cen, C. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatography A, 1357, 129-134. [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory [scielo.org.mx]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 15. welch-us.com [welch-us.com]
- 16. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Determining Enantiomeric Excess of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine
[1]
Executive Summary
This guide details the technical workflows for determining the enantiomeric excess (ee) of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine , a fluorinated chiral building block often used in the synthesis of kinase inhibitors and CNS-active agents.[1]
Because this molecule contains both a primary amine and a fluorine reporter atom , it occupies a unique analytical niche.[1] While Chiral HPLC remains the gold standard for Quality Control (QC), 19F NMR spectroscopy offers a rapid, chemically specific alternative that eliminates the need for column screening.
This guide compares three distinct methodologies:
Part 1: Method Selection Decision Matrix
The choice of method depends on sample stage, available instrumentation, and throughput requirements.
Figure 1: Decision tree for selecting the optimal ee determination method based on sample constraints.
Part 2: Detailed Methodologies
Method 1: Chiral HPLC (High-Performance Liquid Chromatography)
Best For: Final product release, quantitative QC, and separating chemical impurities from enantiomers.[1]
The presence of the primary amine group causes peak tailing on silica-based stationary phases due to interaction with residual silanols.[1] This protocol utilizes a polysaccharide-based column with a basic additive to ensure sharp peak shape.[1]
Recommended Protocol
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Phenyl absorption) and 210 nm.[1]
-
Temperature: 25°C.
Expert Insight (Self-Validation): To validate this method, you must inject a racemic mixture first.[1] The 4-fluorophenyl group provides a distinct UV chromophore.[1] If baseline resolution (Rs > 1.5) is not achieved, switch the alcohol modifier to Ethanol, which often alters the solvation sphere of the chiral selector, changing selectivity.
Method 2: 19F NMR Analysis (Mosher's Method)
Best For: Early-stage research, confirming absolute configuration, and labs without chiral HPLC columns.[1]
This method leverages the molecule's fluorine atom as an endogenous NMR probe.[1] By derivatizing the amine with a chiral agent (Mosher's Acid Chloride), you create diastereomers.[2] Because the analyte already has a fluorine atom, you can monitor the analyte's F-signal (Ar-F) in addition to the Mosher reagent's CF3 signal , providing two independent confirmation points in a single experiment [1][6].[1]
Reaction Mechanism
The reaction converts the enantiomeric mixture into diastereomeric amides.[1]
Figure 2: Derivatization of the chiral amine with (R)-Mosher's acid chloride to form distinguishable diastereomers.[1][2]
Experimental Protocol
-
Preparation: Dissolve 5 mg of the amine in 0.6 mL of CDCl3 in an NMR tube.
-
Derivatization: Add 3.0 equivalents of anhydrous pyridine and 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride).
-
Reaction: Shake the tube for 10 minutes. The reaction is usually instantaneous for primary amines.[1]
-
Analysis: Acquire a 19F NMR spectrum (proton-decoupled).
-
Observation: You will see two distinct signals for the CF3 group of the Mosher moiety and two distinct signals for the 4-F atom on the phenyl ring.[1]
-
Calculation: Integrate the two peaks corresponding to the diastereomers.
-
Trustworthiness Check: Ensure the reaction goes to completion by checking 1H NMR for the disappearance of the alpha-proton signal of the starting amine. Incomplete reaction can lead to kinetic resolution, skewing the calculated ee [15].[1]
Method 3: Chiral SFC (Supercritical Fluid Chromatography)
Best For: High-throughput screening and preparative separation.[1]
SFC uses supercritical CO2, which has low viscosity and high diffusivity.[1] This allows for rapid separations (often < 3 mins).[1]
Part 3: Performance Comparison & Data Analysis
The following table contrasts the three methods based on experimental data metrics.
| Feature | Chiral HPLC (UV) | 19F NMR (Mosher) | Chiral SFC |
| Primary Detection | UV Absorbance (254 nm) | 19F Chemical Shift | UV Absorbance |
| Limit of Detection | < 0.1% impurity | ~1-2% impurity | < 0.1% impurity |
| Analysis Time | 15 - 30 mins | 10 mins (prep) + 10 mins (scan) | 2 - 5 mins |
| Cost Per Run | High (Solvents) | Low (Deuterated solvent only) | Low (CO2 is cheap) |
| Structural Data | None (Retention time only) | High (Absolute Config assignment) | None |
| Risk Factor | Peak overlap with impurities | Kinetic resolution if incomplete | Solubility issues |
Critical Analysis of the "Fluorine Advantage"
For This compound , 19F NMR is superior to 1H NMR for Mosher analysis.[1]
-
1H NMR: The methoxy group signals (OCH3) of the diastereomers often overlap in the 3.2–3.4 ppm region.
-
19F NMR: The Ar-F signal appears around -110 to -120 ppm (relative to CFCl3) as a clean multiplet or singlet (decoupled).[1] The chemical shift difference (
) between diastereomers is typically large enough (>0.05 ppm) for baseline integration without mathematical deconvolution [1][5].
References
-
Jang, S., et al. (2022).[1][3][4] "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry. Available at: [Link][5]
-
Phenomenex. "Chiral HPLC Separations Guide." Available at: [Link]
-
Gouilleux, B., et al. (2024).[1][6] "Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients." The Analyst. Available at: [Link]
-
Wikipedia.[1] "Mosher's acid."[1][7][8] Available at: [Link]
Sources
- 1. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mosher's_acid [chemeurope.com]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
Validating Purity of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine via Elemental Analysis
Executive Summary: The "Absolute Truth" of Bulk Purity
In the development of pharmaceutical intermediates like 1-(4-Fluorophenyl)-2-methoxyethan-1-amine , researchers often rely heavily on HPLC for purity assessment. While HPLC is excellent for detecting organic impurities, it has a critical blind spot: it cannot see what it cannot elute or detect (e.g., inorganic salts, water, silica, or solvent residues).
Elemental Analysis (EA), specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis, serves as the ultimate "truth" for bulk purity. It validates the stoichiometry of your salt forms and solvates—critical factors that HPLC often misses.
This guide details the validation of This compound (
Technical Context: The Molecule & The Challenge
Before initiating the protocol, we must understand the analyte.
-
Compound: this compound
-
Molecular Formula:
-
Molecular Weight: 169.19 g/mol
-
Physical State: Likely a liquid or low-melting solid (free base); often handled as a hydrochloride salt for stability.
The Fluorine Challenge
Standard combustion analysis uses quartz (silica) tubes. When fluorinated compounds are combusted, they generate Hydrogen Fluoride (HF).[1] HF attacks the silica tube (
-
Risk 1: Damage to the expensive combustion tube.
-
Risk 2: Erroneous results due to incomplete combustion or volatile loss.
-
Solution: The use of combustion additives (detailed in Section 3).
Methodology: The Validation Protocol
Theoretical Calculation
To validate purity, we first establish the theoretical baseline.
| Element | Calculation | Theoretical % | Acceptance Range ( |
| Carbon (C) | 63.89% | 63.49% – 64.29% | |
| Hydrogen (H) | 7.15% | 6.75% – 7.55% | |
| Nitrogen (N) | 8.28% | 7.88% – 8.68% |
Experimental Workflow (CHN Analysis)
This protocol is designed for a standard CHN Analyzer (e.g., Elementar, PerkinElmer, or Thermo Fisher systems) using a dynamic flash combustion method.
Step 1: Sample Preparation
-
Drying: The amine is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis to remove surface moisture.
-
Weighing: Weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (readability
mg).
Step 2: Handling Fluorine (The Critical Step)
-
Additive: Add approximately 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the tin capsule containing the sample. -
Mechanism: These oxides act as "scavengers" or fluxing agents. They bind the fluorine, preventing the formation of HF and subsequent attack on the quartz combustion tube. This ensures the integrity of the Carbon and Nitrogen signals [1].
Step 3: Combustion
-
Temperature: High-temperature combustion (
) in an oxygen-rich environment. -
Reduction: Gases pass through copper wires to reduce nitrogen oxides (
) to nitrogen gas ( ).
Step 4: Detection
-
Gases (
, , ) are separated (via GC column or adsorption traps) and detected via Thermal Conductivity Detector (TCD).
Workflow Visualization
Figure 1: Analytical workflow emphasizing the critical Fluorine scavenging step to protect instrument integrity.
Comparative Analysis: EA vs. HPLC vs. qNMR
Why use EA when HPLC is available? The table below outlines the strategic utility of each method.
| Feature | Elemental Analysis (EA) | HPLC-UV/MS | Quantitative NMR (qNMR) |
| Primary Utility | Bulk Purity & Stoichiometry. Confirms the exact ratio of elements. | Separation. Identifies specific organic impurities and degradation products. | Specific Quantification. Absolute quantification of main component vs. internal standard. |
| Blind Spots | Cannot identify which impurity is present, only that the bulk average is off. | Cannot detect inorganic salts ( | Requires a soluble, non-reactive internal standard; lower sensitivity than HPLC. |
| Fluorine Handling | Requires additives ( | Fluorine on the ring is stable; standard columns (C18) work well. | |
| Acceptance Limit | Area % (usually >98% for intermediates). | ||
| Cost/Speed | Low Cost / Fast (5 mins). | Medium Cost / Medium (20-40 mins). | High Cost / Fast (10 mins). |
Strategic Recommendation: Use HPLC to ensure no organic side-products exist. Then, use EA to prove the material is not wet, solvated, or contaminated with inorganic salts from the workup.
Data Interpretation & Troubleshooting
The industry standard for publication and regulatory filing (ICH Q6A guidelines alignment) is a tolerance of
The Logic of Deviation
If your results fall outside the
-
Scenario A: Low %C, High %H
-
Diagnosis:Water Contamination. Water (
) has no carbon (diluting the %C) but high hydrogen density ( ). -
Action: Dry sample more aggressively (
desiccator).
-
-
Scenario B: Low %C, Low %H, Low %N (Proportional)
-
Diagnosis:Inorganic Contamination. Silica, Sodium Sulfate, or Sodium Chloride are "invisible" to CHN. They act as dead weight, lowering all percentages proportionally.
-
Action: Filter the free base through a sub-micron filter or recrystallize to remove salts.
-
-
Scenario C: High %C
-
Diagnosis:Solvent Entrapment. Common if recrystallized from Toluene or Ethyl Acetate.
-
Action: Check
-NMR for solvent peaks.
-
Decision Logic Diagram
Figure 2: Diagnostic logic for interpreting Elemental Analysis failures.
References
-
EPA Method 1621. (2024).[2] Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link] (Provides foundational principles on combustion of organofluorines).
-
ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation.[3] [Link]
-
Chemistry World. (2023). First publisher abandons impractical elemental analysis standard. Royal Society of Chemistry. [Link] (Context on the
debate).
Sources
Safety Operating Guide
1-(4-Fluorophenyl)-2-methoxyethan-1-amine proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine .
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. The presence of both a basic amine moiety and a fluorine substituent creates a unique disposal profile that distinguishes this compound from standard organic waste.
Part 1: Chemical Safety Profile & Risk Assessment
Before initiating disposal, you must understand the "Why" behind the protocols. This compound presents a dual-hazard profile:
-
The Amine (Corrosivity): As a primary amine, it is basic (pH > 11-12 in solution). It will react exothermically with acids.
-
The Fluorine (Incineration Risk): Unlike standard hydrocarbons, this molecule generates Hydrogen Fluoride (HF) upon combustion. Standard incinerators lacking wet scrubbers cannot handle HF, as it corrodes the refractory brick lining of the furnace.
Physicochemical & Hazard Data
| Parameter | Specification / Risk | Operational Implication |
| CAS Number | Not widely listed (Analogous to 1314032-47-7) | Treat as "Novel/Unlisted Hazardous Substance." |
| Chemical Class | Fluorinated Phenethylamine Derivative | DO NOT classify as "General Organic Waste." |
| Primary Hazard | Corrosive / Irritant (Skin, Eyes, Mucosa) | Requires Viton® or Nitrile gloves (double-gloved). |
| Waste Code (RCRA) | D002 (Corrosive), D001 (Ignitable - if liquid) | Must be declared on the waste manifest. |
| Incineration Product | HF, NOx, CO, CO2 | Strict Segregation into Halogenated Waste streams. |
Part 2: Waste Stream Segregation Architecture
The most critical error in disposing of this compound is placing it in the "Non-Halogenated" solvent stream. Doing so contaminates the entire drum, potentially leading to rejection by the disposal facility or damage to their equipment.
Decision Matrix: Waste Classification
Figure 1: Logic flow for segregating fluorinated amine waste to ensure compliance with incineration protocols.
Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Recommended: High-Density Polyethylene (HDPE) carboys or chemically resistant glass (borosilicate).
-
Avoid: Metal containers. While amines are generally compatible with steel, the potential for moisture absorption and subsequent HF generation (if impurities exist) makes metal risky.
-
Closure: Vented caps are preferred if the waste solution contains volatile solvents (e.g., dichloromethane or methanol) to prevent pressure buildup.
Step 2: Segregation (The "Halogen Rule")
You must segregate this chemical into the Halogenated Waste stream.
-
Why? Commercial incinerators burn non-halogenated waste at lower costs in standard kilns. Halogenated waste requires injection into high-temperature kilns with caustic scrubbers to neutralize the acid gases (HF, HCl).
-
Action: If you dissolve the amine in a non-halogenated solvent (like Methanol), the entire mixture becomes Halogenated Waste.
Step 3: Labeling & Manifesting
A generic "Chemical Waste" label is insufficient. The label must explicitly state:
-
Full Chemical Name: this compound.[1]
-
Hazard Checkboxes: [x] Corrosive, [x] Toxic.
-
Critical Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag. This alerts the waste technician to the specific scrubbing requirement.
Step 4: Storage Prior to Pickup
-
Incompatibility Check: Do not store the waste container next to Acids (risk of heat generation) or Oxidizers (risk of fire).
-
Keep the container closed at all times unless adding waste.[2]
Part 4: Emergency Protocols (Spill Management)
In the event of a spill, speed and containment are vital. Do not attempt to neutralize a large spill with strong acid, as the heat of neutralization may vaporize the solvent, creating a respiratory hazard.
Figure 2: Operational workflow for managing spills of fluorinated amines.
Technical Note on Absorbents: Use Vermiculite or Calcined Clay . Avoid using paper towels or organic absorbents for the bulk liquid, as amines can react with certain cellulose derivatives or initiate degradation. Once absorbed, the solid mixture is still hazardous (corrosive/toxic) and must be disposed of as solid hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). [Link]
-
PubChem. (n.d.). Compound Summary: Fluorinated Phenethylamines. National Library of Medicine. [Link]
-
American Chemical Society. (2023).[4] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Navigating the Safe Handling of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, a compound with potential applications in pharmaceutical research. As with any research chemical, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for managing this compound in a laboratory setting, grounded in established safety protocols and a comprehensive understanding of chemical hazards.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, by examining its chemical structure—a fluorinated aromatic amine—and hazard information for similar compounds, we can establish a robust safety protocol. The presence of a fluorophenyl group and an amine functional group suggests potential for toxicity, skin and eye irritation, and environmental hazards.[1][2] Therefore, treating this compound with a high degree of caution is essential.
Core Principles of Safe Handling
The foundation of laboratory safety lies in a multi-layered approach, encompassing engineering controls, administrative procedures, and personal protective equipment. This is in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a Chemical Hygiene Plan (CHP) to minimize exposure to hazardous chemicals.[3][4][5]
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. For a compound like this compound, which may have associated respiratory hazards, the following are critical:
-
Chemical Fume Hood: All handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Administrative Controls: Standard Operating Procedures
A well-defined Standard Operating Procedure (SOP) is a critical administrative control. The SOP for this compound should include:
-
Designated Work Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.
-
Restricted Access: Only trained personnel authorized to work with this compound should be allowed in the designated area.
-
Clear Labeling: All containers of the compound must be clearly labeled with its name, concentration, and appropriate hazard warnings.[4]
Personal Protective Equipment (PPE): The Last Barrier of Protection
PPE is essential for safeguarding against chemical exposure.[6][7] The minimum required PPE for handling this compound is outlined in the table below.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. A face shield should be worn in conjunction with safety goggles when there is a significant splash risk.[8][9] |
| Body | Flame-Resistant Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination.[7][9] |
| Hands | Chemically Resistant Gloves (Nitrile or Neoprene) | Protects against skin contact. Double gloving is recommended for added protection.[8] Gloves should be inspected before use and changed immediately if contaminated. |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects. |
Glove Selection: The choice of glove material is critical. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves generally provide good resistance to a range of organic chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific chemicals whenever possible.
Step-by-Step Handling Protocol
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Solution Preparation:
-
Conduct all weighing of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction and Work-up:
-
Perform all reactions in a sealed apparatus within the fume hood.
-
Monitor the reaction for any signs of unexpected reactivity.
-
During work-up procedures, be mindful of potential aerosol formation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
All materials used for cleanup should be disposed of as hazardous waste.[1]
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Follow the institution's established emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[10] All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Labeling
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[1]
Disposal Pathway
The disposal of hazardous waste must be handled through the institution's EHS office or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound down the drain or in the regular trash.[12]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]
-
Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from [Link]
-
Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-fluorophenyl)-N-(2-methoxyethyl)butan-1-amine. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Tokyo Metropolitan University. (n.d.). Handling Laboratory Waste. Retrieved from [Link]
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- 3. mastercontrol.com [mastercontrol.com]
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- 5. compliancy-group.com [compliancy-group.com]
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- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
